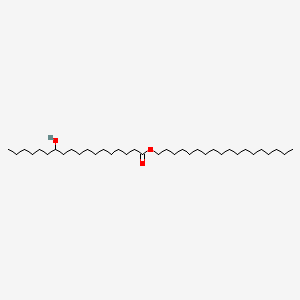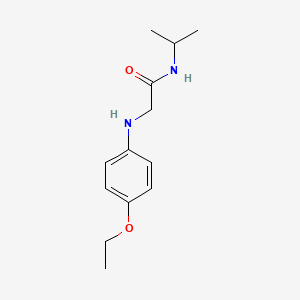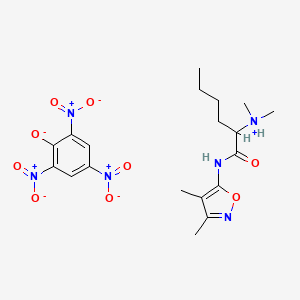
2-(Dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)hexanamide picrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)hexanamide picrate is a synthetic organic compound that belongs to the class of amides and isoxazoles. This compound is characterized by its unique structure, which includes a dimethylamino group, a dimethyl-isoxazole ring, and a hexanamide backbone. The picrate salt form is often used to enhance the solubility and stability of the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)hexanamide picrate typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine.
Attachment of the Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine.
Formation of the Hexanamide Backbone: The hexanamide backbone can be synthesized through an amidation reaction involving hexanoic acid and an appropriate amine.
Formation of the Picrate Salt: The final step involves the reaction of the synthesized compound with picric acid to form the picrate salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)hexanamide picrate can undergo various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group or the isoxazole ring.
Reduction: Reduction reactions may target the carbonyl group in the hexanamide backbone.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides may be used for substitution reactions.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: May be studied for its biological activity or as a tool in biochemical research.
Industry: Could be used in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of 2-(Dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)hexanamide picrate would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)pentanamide picrate: Similar structure with a pentanamide backbone.
2-(Dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)butanamide picrate: Similar structure with a butanamide backbone.
Uniqueness
2-(Dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)hexanamide picrate is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
94440-40-1 |
|---|---|
Molekularformel |
C19H26N6O9 |
Molekulargewicht |
482.4 g/mol |
IUPAC-Name |
[1-[(3,4-dimethyl-1,2-oxazol-5-yl)amino]-1-oxohexan-2-yl]-dimethylazanium;2,4,6-trinitrophenolate |
InChI |
InChI=1S/C13H23N3O2.C6H3N3O7/c1-6-7-8-11(16(4)5)12(17)14-13-9(2)10(3)15-18-13;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h11H,6-8H2,1-5H3,(H,14,17);1-2,10H |
InChI-Schlüssel |
KZEHVFUOOTZBAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C(=O)NC1=C(C(=NO1)C)C)[NH+](C)C.C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



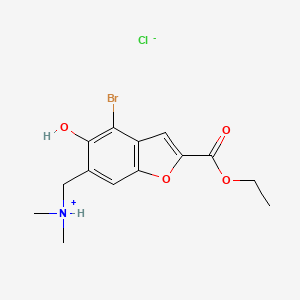


![1-[4-[2-(3,5-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13776229.png)

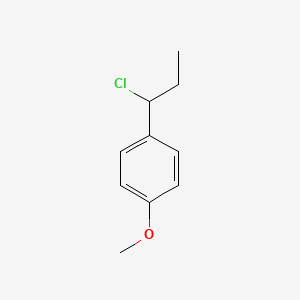
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[(4-hydroxyphenyl)azo]-, dipotassium salt](/img/structure/B13776247.png)
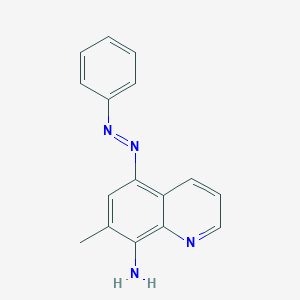
![Dibutylbis[(1-oxodocosyl)oxy]stannane](/img/structure/B13776255.png)
![3-Oxazolidineethanesulfonic acid, 5-[1-methyl-2-(3-methyl-2(3H)-benzoxazolylidene)ethylidene]-4-oxo-2-thioxo-](/img/structure/B13776260.png)
